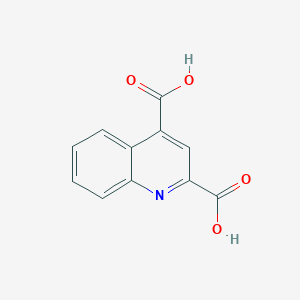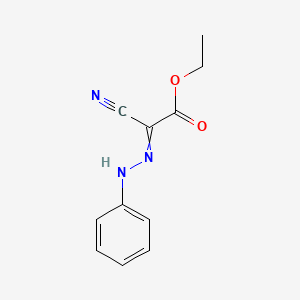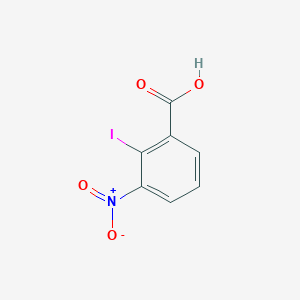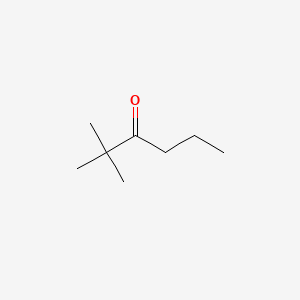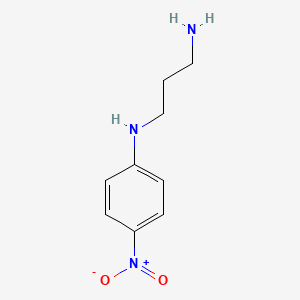
N-(4-nitrophenyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-nitrophenyl)propane-1,3-diamine” is a chemical compound that is commonly known as NPD. It has the molecular formula C9H13N3O2 .
Synthesis Analysis
The synthesis of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry, is usually prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .Molecular Structure Analysis
The molecular structure of “N-(4-nitrophenyl)propane-1,3-diamine” consists of a propane-1,3-diamine backbone with a nitrophenyl group attached . The molecular weight of this compound is 195.22 g/mol.Wissenschaftliche Forschungsanwendungen
Polymeric Material Synthesis
1. Poly(amide-imide) Formation
The compound has been utilized in the creation of novel poly(amide-imide)s through a polycondensation reaction with various hydantoin derivatives. These polymers exhibit high yields, inherent viscosities, and thermal stability, making them suitable for high-performance materials (Faghihi, Shabanian, & Valikhani, 2011).
2. Polyimide Synthesis
The diamine has been used to synthesize polyimides with high solubility and thermal stability. These polyimides, derived from various aromatic dianhydrides, are promising materials for electronics and other high-temperature applications due to their excellent mechanical properties and thermal stability (Tjugito & Feld, 1989).
Coordination Chemistry
1. Metal Ion Complex Formation
This diamine has been pivotal in synthesizing four-coordinated transition metal ion complexes, showcasing its versatility in forming stable chelates with metals such as Zn(II) and Hg(II). These complexes are studied for their potential applications in catalysis and materials science (Montazerozohori et al., 2011).
2. Dinuclear Complex Hydrolysis
The compound also plays a role in enhancing the hydrolysis rate of 4-nitrophenyl phosphate when incorporated into a dinuclear Cu(II) complex, underscoring its potential in catalytic processes and enzymatic model studies (Kim Jung Hee, 2000).
Material Properties Enhancement
1. Structural and Thermal Properties
The use of N-(4-nitrophenyl)propane-1,3-diamine in synthesizing poly(ester-imide)s has been documented to enhance these polymers' solubility, thermal properties, and inherent viscosity. These characteristics are essential for developing advanced materials for various industrial applications (Faghihi, Shabanian, & Emamdadi, 2010).
2. Catalytic Activity
The compound has been utilized in asymmetric transfer hydrogenation reactions, serving as a ligand in chiral ruthenium complexes. This application highlights its role in facilitating enantioselective synthesis, a critical aspect of organic chemistry and pharmaceutical manufacturing (Gao et al., 1999).
Eigenschaften
IUPAC Name |
N'-(4-nitrophenyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-6-1-7-11-8-2-4-9(5-3-8)12(13)14/h2-5,11H,1,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSAHMGJLUJBQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300910 |
Source


|
| Record name | N-(4-nitrophenyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)propane-1,3-diamine | |
CAS RN |
52289-06-2 |
Source


|
| Record name | 52289-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-nitrophenyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

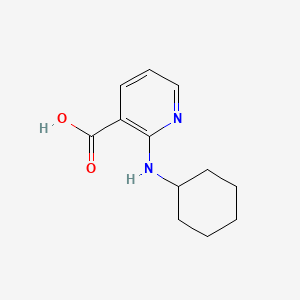



![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
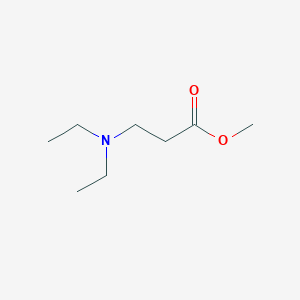
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)


